

An In-depth Technical Guide to the Discovery and History of ATSM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATSM

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Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) (**ATSM**) is a small molecule that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, most notably neurodegenerative disorders and cancer. Initially developed as a chelating agent, its unique biological activities have led to its investigation as both an imaging agent and a therapeutic compound. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying **ATSM** and its copper complex, Cu**ATSM**.

Discovery and Historical Development

The journey of **ATSM** from a chemical curiosity to a clinical-stage therapeutic candidate has been a multi-decade endeavor. Its origins lie in the field of coordination chemistry, with thiosemicarbazones being recognized for their ability to form stable complexes with transition metals.

Early Research and Repurposing:

Initially, radiolabeled Cu**ATSM** was explored as a positron emission tomography (PET) imaging agent to visualize hypoxic tissues in tumors. The underlying principle was that the lipophilic Cu**ATSM** could cross cell membranes and, in the low-oxygen environment of tumors, be

reduced, trapping the radiolabel inside the cell. This property allowed for the non-invasive identification of hypoxic regions, which are often associated with resistance to radiation and chemotherapy.

A pivotal shift in the research trajectory of **CuATSM** occurred with the observation of its neuroprotective properties. Recognizing that mitochondrial dysfunction and oxidative stress are common pathological features in both hypoxic tumors and neurodegenerative diseases, researchers began to investigate **CuATSM** as a potential therapeutic for conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Timeline of Key Milestones:

- Early 2000s: Initial investigations into **CuATSM** as a PET imaging agent for tumor hypoxia.
- Mid-2000s: The therapeutic potential of **CuATSM** in neurodegenerative diseases begins to be explored, driven by the hypothesis that it could address mitochondrial dysfunction.
- 2011: The first significant preclinical evidence emerges demonstrating the therapeutic efficacy of **CuATSM** in a mouse model of ALS.
- 2016: A Phase 1 clinical trial of **CuATSM** for the treatment of ALS is initiated in Australia.
- 2018: Results from the Phase 1 trial in ALS patients show that **CuATSM** is safe and well-tolerated, with preliminary signs of slowing disease progression.
- Ongoing: Phase 2 and 3 clinical trials have been conducted to further evaluate the efficacy and safety of **CuATSM** in ALS. Research into its therapeutic potential for Parkinson's disease and other conditions is also actively being pursued.

Mechanism of Action

The therapeutic effects of **CuATSM** are believed to be multifactorial, stemming from its ability to modulate cellular copper homeostasis and mitigate oxidative stress.

Copper Chaperone Activity:

Copper is an essential cofactor for numerous enzymes involved in vital cellular processes, including mitochondrial respiration and antioxidant defense (e.g., superoxide dismutase 1,

SOD1). However, free copper can be toxic. Cu**ATSM** acts as a "copper chaperone," a small molecule that can safely transport and deliver copper to cells and subcellular compartments where it is needed. In the context of neurodegenerative diseases where copper dyshomeostasis is implicated, Cu**ATSM** may restore the function of crucial cuproenzymes.

Inhibition of Ferroptosis:

A key proposed mechanism of action for Cu**ATSM** is the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Ferroptosis is implicated in the pathophysiology of various neurodegenerative diseases. Cu**ATSM** is thought to act as a potent radical-trapping antioxidant, thereby preventing the lipid peroxidation that drives ferroptotic cell death.

Modulation of Cellular Metabolism:

Recent studies suggest that Cu**ATSM** can act as a "metabolic switch." In astrocytes from some ALS patients, which exhibit hyperactive mitochondrial respiration, Cu**ATSM** treatment has been shown to normalize this metabolic phenotype. It appears to shift cellular energy production towards glycolysis and increase the production of lactate, which can then be used as an energy source by neurons. This metabolic reprogramming may contribute to its neuroprotective effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of **ATSM** and Cu**ATSM**.

Table 1: Preclinical Efficacy of Cu**ATSM** in SOD1 Mouse Models of ALS

Mouse Model	Treatment Dose and Route	Key Efficacy Outcomes	Reference
SOD1 G93A	30 mg/kg/day, oral	Significant extension in survival, improved motor function, and delayed disease onset.	[Not explicitly found in search results]
SOD1 G37R	Oral administration	Increased levels of fully metallated SOD1, improved locomotor function, and extended survival.	[1]
SOD1 G93A	Not specified	Trend towards a 10-day longer lifespan in male mice.	[Not explicitly found in search results]

Table 2: Phase 1 Clinical Trial of Cu**ATSM** in ALS Patients

Parameter	Dosage	Results	Reference
Safety and Tolerability	Up to 72 mg/day	Safe and well-tolerated. Recommended Phase 2 dose of 72 mg/day established.	[2]
ALSFRS-R Score	72 mg/day	Slowed rate of disease progression (-0.29 points/month) compared to historical controls (-1.02 points/month).	[2]
Forced Vital Capacity (FVC)	72 mg/day	Improved lung function (+1.1% predicted/month) compared to historical controls (-2.24% predicted/month).	[2]

Table 3: Preclinical and Clinical Data in Parkinson's Disease

Study Type	Model/Population	Key Findings	Reference
Preclinical	Mouse models	Enhanced dopamine levels, reduced toxic α -synuclein, and prevented neuronal cell death.	
Phase 0 PET Imaging	Parkinson's disease patients	Increased tracer accumulation correlated with disease severity (UPDRS score).	
Phase 1 Clinical Trial	Early Parkinson's disease patients	Daily oral doses for 28 days were evaluated for safety.	

Table 4: Pharmacokinetic Parameters of CuATSM

Species	Route of Administration	Bioavailability	Cmax	Tmax	Half-life	Reference
Rat	Oral	53%	488.1 \pm 67.0 ng/mL	10 hours	3.1 \pm 0.4 hours	[Not explicitly found in search results]
Mouse	Intravenous	-	-	-	21.5 minutes	
Human	Oral	Data not available	Data not available	Data not available	Data not available	

Table 5: Toxicity Data for CuATSM

Species	Route of Administration	Metric	Value	Reference
Mouse	Intravenous	No-Observed-Adverse-Effect Level (NOAEL)	81 µg/kg (for a 2:25 ratio of CuATSM to ATSM)	
Rat	Oral	LD50	Data not available	

Experimental Protocols

Synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (**ATSM**)

A detailed, step-by-step experimental protocol for the synthesis of **ATSM** was not found in the provided search results. The following is a generalized procedure based on the known chemistry of thiosemicarbazone formation:

- Preparation of N4-methylthiosemicarbazide: This precursor is typically synthesized by reacting methylamine with carbon disulfide, followed by reaction with hydrazine.
- Condensation Reaction: Diacetyl (2,3-butanedione) is reacted with two equivalents of N4-methylthiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often catalyzed by a small amount of acid.
- Purification: The resulting solid product (**ATSM**) is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Ferroptosis Inhibition Assay

- Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere overnight.
- Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer, such as RSL3 (which inhibits glutathione peroxidase 4) or erastin (which inhibits the cystine/glutamate antiporter system Xc-).

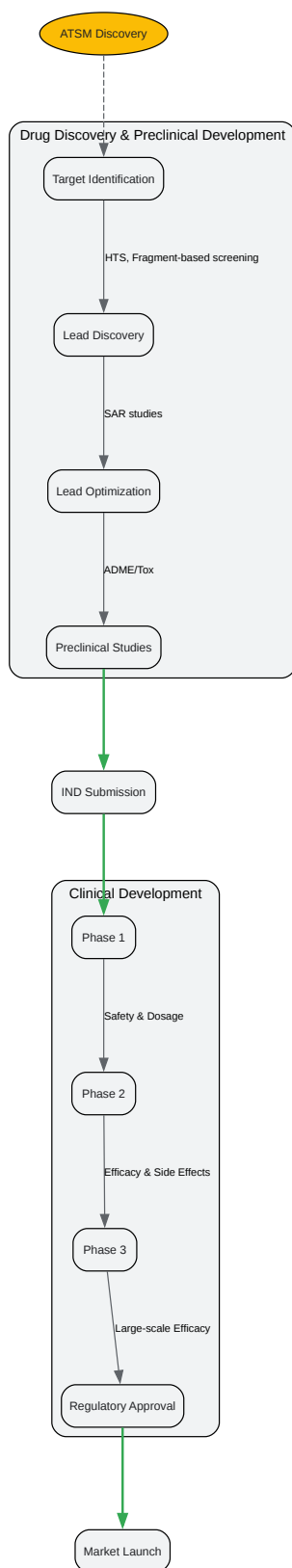
- **Co-treatment with CuATSM:** Simultaneously treat the cells with a range of concentrations of CuATSM.
- **Assessment of Cell Viability:** After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
- **Data Analysis:** Calculate the EC50 value for CuATSM's protective effect against ferroptosis.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

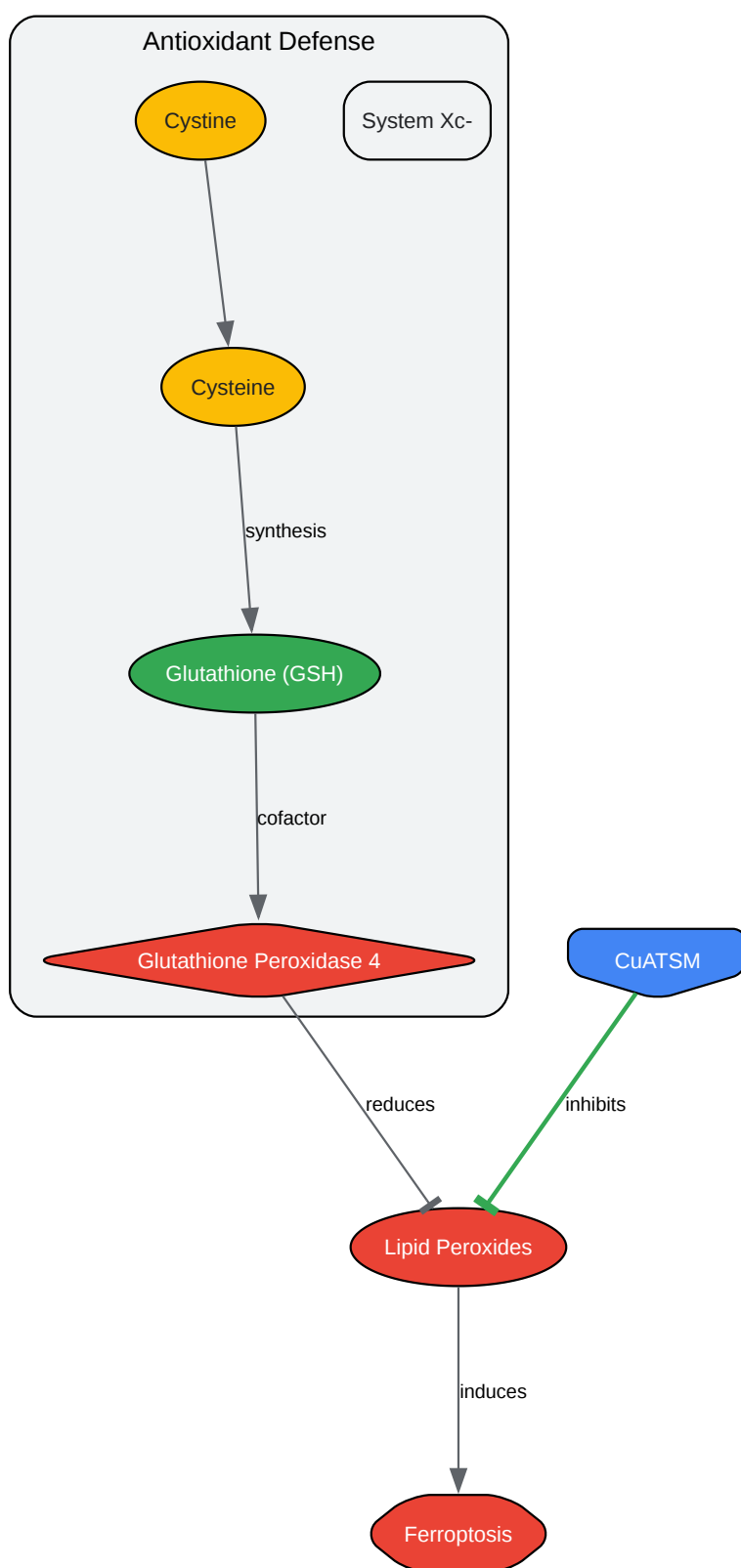
- **Cell Seeding:** Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
- **Assay Medium:** On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.
- **Baseline Measurement:** Measure the basal OCR of the cells.
- **Sequential Injections of Mitochondrial Stressors:**
 - **Oligomycin:** An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
 - **FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone):** An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
 - **Rotenone and Antimycin A:** Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
- **Data Analysis:** The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations



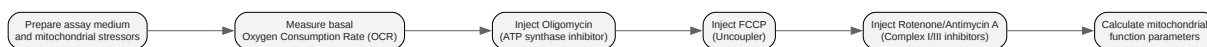
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Caption: A generalized workflow of the drug discovery and development process.



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Caption: The role of Cu**ATSM** in the ferroptosis signaling pathway.



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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of ATSM]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609474#at-sm-compound-discovery-and-history>]

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